
2-Amino-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of an amino group, a naphthalene ring, and a methylprop-1-en-1-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-1,4-dione as the core structure.
Alkylation: The methylprop-1-en-1-yl group is introduced via an alkylation reaction, often using an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
2-Amino-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone to hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
科学的研究の応用
2-Amino-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can act as an electron acceptor, participating in redox reactions within cells. This can lead to the generation of reactive oxygen species (ROS), which can induce cell death in cancer cells. Additionally, the compound may interact with specific enzymes and proteins, affecting their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Amino-3-(2-methylprop-1-en-1-yl)sulfanylpropanoic acid
- 3-Amino-1-(2-methylprop-2-en-1-yl)thiourea
- 1-Chloro-N,N,2-trimethylpropenylamine
Uniqueness
2-Amino-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione is unique due to its naphthoquinone core structure combined with the amino and methylprop-1-en-1-yl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
870695-96-8 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC名 |
2-amino-3-(2-methylprop-1-enyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H13NO2/c1-8(2)7-11-12(15)14(17)10-6-4-3-5-9(10)13(11)16/h3-7H,15H2,1-2H3 |
InChIキー |
SOVGANLMVDXFJR-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=C(C(=O)C2=CC=CC=C2C1=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


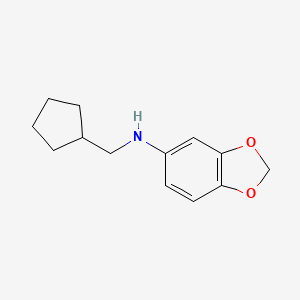


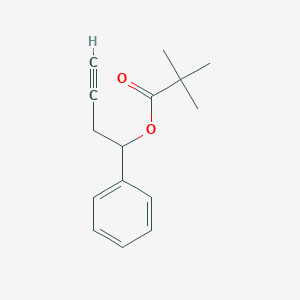
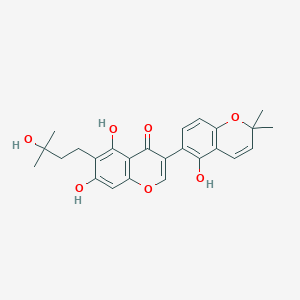
![5,5'-Bis[(thiophen-2-yl)ethynyl]-2,2'-bipyridine](/img/structure/B14178792.png)
methyl}-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone](/img/structure/B14178796.png)
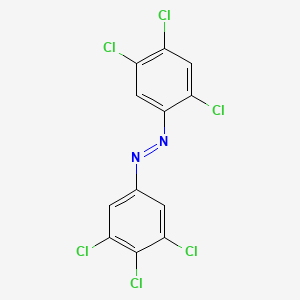
![[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14178806.png)
![1-([1,1'-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine](/img/structure/B14178812.png)
![6-(3-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178825.png)
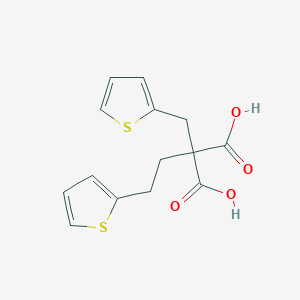

![2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14178866.png)
